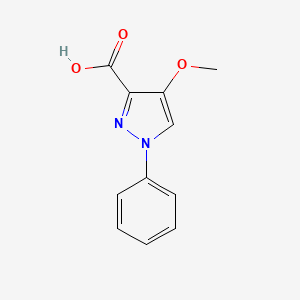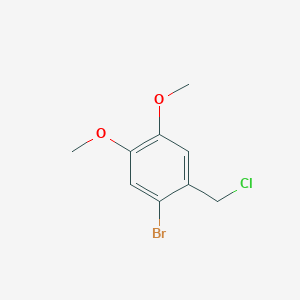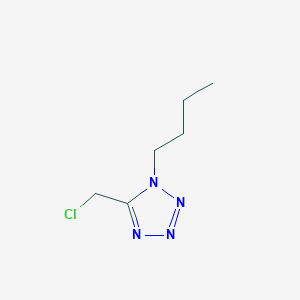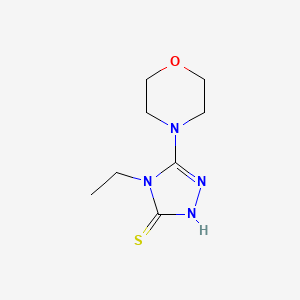
1-(2,5-Dimethylphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)ethanamine is a chemical compound that is structurally related to the compounds discussed in the provided papers. While the papers do not directly address 1-(2,5-Dimethylphenyl)ethanamine, they do provide insights into similar compounds which can be used to infer certain aspects of its chemistry. The compound likely contains a benzene ring substituted with two methyl groups at the 2nd and 5th positions, and an ethanamine side chain attached to the benzene ring.
Synthesis Analysis
The synthesis of compounds similar to 1-(2,5-Dimethylphenyl)ethanamine can involve the reaction of a lithium salt with a dihalogenated compound, as seen in the synthesis of 1,2-bis(2,6-dimethylphenylphosphino)ethane . Although the exact synthesis of 1-(2,5-Dimethylphenyl)ethanamine is not detailed, it could potentially be synthesized through a similar pathway, involving the reaction of a suitable lithium salt of a dimethyl-substituted bromobenzene with a chloroethanamine derivative.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2,5-Dimethylphenyl)ethanamine has been studied using X-ray diffraction techniques and supported by computational studies such as density functional theory (DFT) . These methods could be applied to determine the molecular structure of 1-(2,5-Dimethylphenyl)ethanamine, including bond lengths, angles, and conformational analysis.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of 1-(2,5-Dimethylphenyl)ethanamine specifically, the structure suggests that it could undergo reactions typical of aromatic amines, such as electrophilic substitution, and reactions due to the amine group, such as the formation of amides or Schiff bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2,5-Dimethylphenyl)ethanamine can be inferred from related compounds. For instance, vibrational spectroscopy could be used to identify characteristic frequencies of the compound, and DFT calculations could predict various properties such as dipole moment, polarizability, and reactivity . The compound's crystalline form, solubility, melting point, and boiling point would be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Identification :
- The analytical properties of substances including 1-(2,5-Dimethylphenyl)ethanamine derivatives have been studied using various analytical methods such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the unequivocal identification of the active components in these compounds (Zuba & Sekuła, 2013).
Pharmacological Research :
- Research into the pharmacology of substituted 1-(2,5-Dimethylphenyl)ethanamine derivatives has been conducted to understand their mechanisms of action, particularly their interaction with serotonin receptors. This is important for understanding the biochemical pharmacology of these substances, which is consistent with hallucinogenic activity (Eshleman et al., 2018).
Metabolism and Toxicology Studies :
- Studies on the metabolism of substances like 1-(2,5-Dimethylphenyl)ethanamine have identified the main enzymes involved in their primary metabolism. Understanding the metabolic pathways and major metabolites is crucial for toxicological analyses and can provide insights into potential drug-drug interactions (Nielsen et al., 2017).
Clinical Toxicology :
- There have been clinical studies and case reports documenting intoxication and poisoning cases involving derivatives of 1-(2,5-Dimethylphenyl)ethanamine. These studies are essential for emergency medicine and clinical toxicology, helping healthcare professionals manage cases of acute intoxication (Poklis et al., 2013).
Neuropharmacology Research :
- Comparative studies on the neuropharmacology of 1-(2,5-Dimethylphenyl)ethanamine derivatives have been conducted in animal models. These studies are important for understanding the neurological and behavioral effects of these compounds, which are consistent with their hallucinogenic effects in humans (Elmore et al., 2018).
Synthesis and Chemical Analysis :
- Research in the field of synthetic chemistry has led to the development of new methods for the synthesis and analysis of 1-(2,5-Dimethylphenyl)ethanamine and its derivatives. Such research is important for both the development of new compounds and the detection of these substances in forensic contexts (Lum et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGHUDXDTMIEAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407309 |
Source


|
| Record name | 1-(2,5-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)ethanamine | |
CAS RN |
91251-26-2 |
Source


|
| Record name | 1-(2,5-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)


![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)


![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)



![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

